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Cat. No.: B1236090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-surface synthesis of

boroxine-based molecules, a versatile method for creating functionalized surfaces and two-

dimensional covalent organic frameworks (2D-COFs). The protocols are based on established

methodologies and are intended to guide researchers in the successful fabrication and

characterization of these promising molecular architectures.

Introduction
On-surface synthesis offers a bottom-up approach to construct atomically precise molecular

structures directly on a substrate.[1] The condensation of boronic acid precursors is a

particularly robust and facile method for forming boroxine rings—six-membered rings of

alternating boron and oxygen atoms.[1] This reaction can be utilized to create discrete

boroxine-containing molecules or extended 2D covalent organic frameworks (COFs) with

tunable chemical and morphological properties.[1][2] These structures are of significant interest

for applications in molecular electronics, sensing, and catalysis.[1]

The synthesis typically involves the sublimation of boronic acid precursors onto a clean,

atomically flat surface under ultra-high vacuum (UHV) conditions. Subsequent thermal

annealing promotes the dehydration and condensation of the precursors into the desired

boroxine structures. The process can be monitored and the final products characterized using

a suite of surface-sensitive techniques, including scanning tunneling microscopy (STM) and X-

ray photoelectron spectroscopy (XPS).
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Experimental Protocols
Substrate Preparation
A clean and well-ordered substrate is crucial for successful on-surface synthesis. The following

protocol is for the preparation of an Au(111) single crystal, a commonly used substrate.

Protocol 2.1: Au(111) Substrate Cleaning

Sputtering: The Au(111) single crystal is cleaned by cycles of Ar+ sputtering. This process

removes surface contaminants.

Annealing: Following sputtering, the crystal is annealed to a temperature of approximately

750 K.[3] This step restores the crystalline order of the surface, leading to the characteristic

herringbone reconstruction of Au(111).[4]

Verification: The cleanliness and order of the surface should be verified by STM or other

appropriate surface characterization techniques before molecular deposition.

On-Surface Synthesis of Triphenylboroxine (TPB) on
Au(111)
This protocol describes the synthesis of a discrete boroxine-containing molecule,

triphenylboroxine (TPB), from a phenylboronic acid (PBA) precursor.

Protocol 2.2: Synthesis of TPB on Au(111)

Precursor Preparation: Phenylboronic acid (PBA) is placed in a suitable evaporator (e.g., a

Knudsen cell). The precursor should be thoroughly outgassed to remove volatile impurities

before deposition.

Deposition: The PBA precursor is sublimated from the evaporator onto the clean Au(111)

substrate held at a temperature that allows for surface diffusion and reaction. Deposition at a

substrate temperature of approximately 330 K has been shown to be effective for the

formation of trinaphthylboroxine, a similar molecule.[3]

Condensation Reaction: Upon adsorption on the Au(111) surface, three PBA molecules

undergo a self-condensation reaction to form one TPB molecule, releasing three molecules
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of water as a byproduct.[5] This process occurs spontaneously on the surface.[5]

Annealing (Optional): Gentle annealing of the sample may be performed to promote long-

range ordering of the synthesized TPB molecules.

Characterization: The resulting TPB molecules on the Au(111) surface are then

characterized in-situ using STM and XPS.

On-Surface Synthesis of a 2D Boroxine-Based Covalent
Organic Framework (COF)
This protocol outlines the synthesis of an extended 2D boroxine COF from a precursor with

multiple boronic acid groups.

Protocol 2.3: Synthesis of a 2D Boroxine COF on Au(111)

Precursor Selection: Choose a precursor molecule with at least two boronic acid groups to

enable the formation of an extended network. For example, 3,5,3',5'-

tetrakis(dihydroxyboryl)dibenzo[g,p]chrysene (THDB) can be used.[6]

Precursor Deposition: Sublimate the precursor onto the clean Au(111) substrate. The

substrate temperature during deposition is a critical parameter. For THDB on Au(111),

deposition with the sample held in the range of 300-450 K leads to the formation of a

monolayer.[7]

Polymerization: The condensation reaction between the boronic acid groups of adjacent

precursor molecules leads to the formation of boroxine linkages, resulting in a 2D COF. The

water byproduct is typically pumped away in UHV, which can make the reaction irreversible

and potentially lead to a lower degree of crystallinity.[4][6]

Dynamic Covalent Chemistry (Optional for improved crystallinity): To improve the crystallinity

of the COF, dynamic covalent chemistry can be employed.[6] This involves introducing a

controlled partial pressure of water vapor during or after the synthesis. The presence of

water allows for the reversible formation of boroxine bonds, enabling error correction and

the formation of a more ordered, thermodynamically stable framework.[4][6] For a boroxine
framework on Au(111) at 393 K, a water partial pressure of approximately 0.5 mbar is

needed to shift the equilibrium towards the monomers.[4]
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Characterization: Characterize the morphology and chemical nature of the synthesized 2D

COF using STM and XPS.

Data Presentation
Precursor Molecules and Substrates

Precursor
Molecule

Abbreviation Substrate(s)
Resulting
Structure

Reference(s)

Phenylboronic

Acid
PBA Au(111)

Triphenylboroxin

e (TPB)
[5]

Naphthyl-boronic

Acid
NBA Au(111)

Trinaphthylboroxi

ne (TNB)
[1][3]

10-

bromoanthracen

e-9-boronic acid

BABA Ag(001), Ag(111)

Chiral

organometallic

oligomers

[8]

3,5,3',5'-

tetrakis(dihydrox

yboryl)dibenzo[g,

p]chrysene

THDB Au(111)
2D Boroxine

COF
[6][7]

1,3,5-tris(4-

aminophenyl)ben

zene and

formylphenylboro

nic acid

TAPB HOPG
Imine-boroxine

hybrid COF
[2][9]

XPS Core Level Binding Energies
The following table summarizes typical B 1s and O 1s core level binding energies observed for

boroxine-based structures on Au(111). These values can be used as a reference for

confirming the formation of boroxine rings.
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System Core Level
Binding Energy
(eV)

Reference(s)

Trinaphthylboroxine

(TNB) on Au(111)
B 1s ~193 [1]

2D Boroxine COF on

Au(111)
B 1s 192.6 [7]

Triphenylboroxine

(TPB) on Au(111)
B 1s 191.2 [7]

Note: Binding energies can be influenced by the specific molecular environment and the

interaction with the substrate. The Au 4f7/2 peak at 84.0 eV is often used as a reference for

energy calibration.[5]
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Caption: Workflow for the on-surface synthesis of boroxine-based molecules.
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Caption: Reaction pathway for boroxine formation from boronic acid precursors.
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Caption: Precursor functionality determines the final molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Simultaneous construction of two linkages for the on-surface synthesis of imine–boroxine
hybrid covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Probing dynamic covalent chemistry in a 2D boroxine framework by in situ near-ambient
pressure X-ray photoelectron spectroscopy - Nanoscale (RSC Publishing)
DOI:10.1039/D2NR04949J [pubs.rsc.org]

5. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge
delocalization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1236090?utm_src=pdf-body-img
https://www.benchchem.com/product/b1236090?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2624-8549/3/4/101
https://pmc.ncbi.nlm.nih.gov/articles/PMC5407265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5407265/
https://www.researchgate.net/publication/356674743_On-Surface_Synthesis_of_Boroxine-Based_Molecules
https://pubs.rsc.org/en/content/articlehtml/2023/nr/d2nr04949j
https://pubs.rsc.org/en/content/articlehtml/2023/nr/d2nr04949j
https://pubs.rsc.org/en/content/articlehtml/2023/nr/d2nr04949j
https://pmc.ncbi.nlm.nih.gov/articles/PMC5436552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5436552/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Probing dynamic covalent chemistry in a 2D boroxine framework by in situ near-ambient
pressure X-ray photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

7. rsc.org [rsc.org]

8. pubs.acs.org [pubs.acs.org]

9. Simultaneous construction of two linkages for the on-surface synthesis of imine–boroxine
hybrid covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [On-Surface Synthesis of Boroxine-Based Molecules:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236090#on-surface-synthesis-of-boroxine-based-
molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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